N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique chemical properties make it a subject of interest for researchers exploring new therapeutic agents and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide typically involves the reaction of 2-amino-5-chlorobenzophenone with 3,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with the GABAA receptor, influencing neurotransmission and resulting in anxiolytic effects .
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide can be compared with other similar compounds, such as:
2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides: These compounds share a similar benzoyl-chlorophenyl structure but differ in their functional groups and overall reactivity.
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide: This compound has a nitro group instead of the dichlorobenzamide moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H12Cl3NO2 |
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Molecular Weight |
404.7 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C20H12Cl3NO2/c21-14-7-9-18(15(11-14)19(25)12-4-2-1-3-5-12)24-20(26)13-6-8-16(22)17(23)10-13/h1-11H,(H,24,26) |
InChI Key |
HWUIPQXIGMLENR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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